molecular formula C18H22N8O3 B2916170 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide CAS No. 1788676-35-6

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Cat. No.: B2916170
CAS No.: 1788676-35-6
M. Wt: 398.427
InChI Key: RFQNIEIRUDCZBE-UHFFFAOYSA-N
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Description

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a useful research compound. Its molecular formula is C18H22N8O3 and its molecular weight is 398.427. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Several studies have highlighted the synthesis of novel heterocyclic compounds using precursors structurally related to the specified compound. For instance, research by Chimichi et al. (1996) explored the chemistry of substituted pyrazolopyrimidines, demonstrating the potential of these compounds in generating diverse heterocyclic frameworks through intramolecular cyclization and subsequent reactions (Chimichi et al., 1996). Similarly, Granik et al. (1978) synthesized derivatives of pyrimidine by reacting acetals of amides and lactams with 4-amino-5-carbethoxypyrimidine derivatives, leading to various pyrimidine-based heterocycles (Granik et al., 1978).

Pharmacological Activities

In the realm of pharmacological research, studies have explored the antimicrobial and anticancer properties of compounds structurally similar to "N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide." Hossan et al. (2012) synthesized pyrimidinone and oxazinone derivatives fused with thiophene rings, demonstrating significant antimicrobial activity, which suggests the potential use of these compounds in developing new antimicrobial agents (Hossan et al., 2012). Additionally, Rahmouni et al. (2016) synthesized novel pyrazolopyrimidine derivatives showing anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer treatment and inflammation management (Rahmouni et al., 2016).

Properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O3/c1-5-28-18-19-10-13(17(24-18)25(3)4)23-15(27)11-29-16-9-14(21-12(2)22-16)26-8-6-7-20-26/h6-10H,5,11H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFQNIEIRUDCZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)COC2=NC(=NC(=C2)N3C=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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